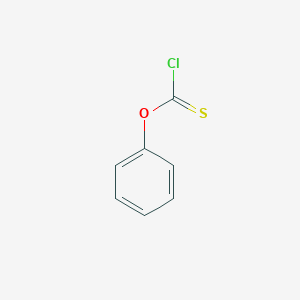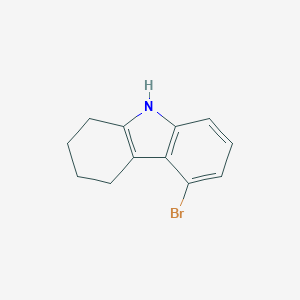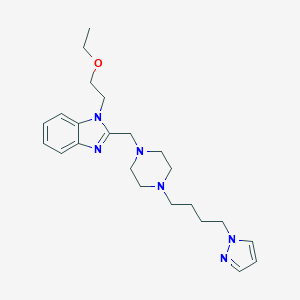
2-(Thiophène-2-yl)pyrrolidine
Vue d'ensemble
Description
2-(Thiophen-2-yl)pyrrolidine, also known as 2-(Thiophen-2-yl)pyrrolidine, is a useful research compound. Its molecular formula is C8H11NS and its molecular weight is 153.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Thiophen-2-yl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Thiophen-2-yl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-2-yl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Science des matériaux : Semiconducteurs organiques
La 2-(thiophène-2-yl)pyrrolidine est un composé pouvant être utilisé dans le développement de semiconducteurs organiques. Les dérivés du thiophène sont connus pour leurs propriétés semiconductrices et sont souvent utilisés dans la production de transistors organiques à effet de champ (OFET) et de photovoltaïques organiques (OPV). L'incorporation du cycle pyrrolidine peut potentiellement améliorer la solubilité et la processibilité des matériaux semiconducteurs .
Chimie médicinale : Conception de médicaments
Le cycle pyrrolidine est une caractéristique courante en chimie médicinale, où il est utilisé pour créer des composés destinés à traiter diverses maladies. La présence du fragment thiophène peut contribuer aux propriétés pharmacocinétiques des candidats médicaments. Cette combinaison peut être explorée pour concevoir de nouvelles molécules ayant des effets thérapeutiques potentiels .
Inhibiteurs de corrosion
Les dérivés du thiophène, y compris ceux contenant des cycles pyrrolidine, ont été étudiés comme inhibiteurs de corrosion des métaux en milieux acides. Ils peuvent former des couches protectrices sur les surfaces métalliques, empêchant la corrosion et prolongeant la durée de vie des matériaux .
Diodes électroluminescentes organiques (OLED)
Des composés contenant des structures thiophène et pyrrolidine peuvent être étudiés pour leurs propriétés électroluminescentes. Ces matériaux peuvent être utilisés comme matériaux hôtes ou émetteurs dans les OLED, contribuant au développement de dispositifs émetteurs de lumière plus efficaces et plus stables .
Propriétés pharmacologiques
La this compound peut présenter diverses activités biologiques en raison de ses composants structurels. Elle peut faire partie de la synthèse de molécules bioactives, conduisant potentiellement au développement de nouveaux médicaments ayant une sélectivité ciblée spécifique .
Synthèse chimique
Ce composé peut servir d'intermédiaire dans la synthèse de molécules organiques complexes. Sa réactivité et ses caractéristiques structurelles en font un élément de construction précieux en synthèse organique, contribuant à la construction d'entités chimiques diverses .
Orientations Futures
Pyrrolidine derivatives, including “2-(Thiophen-2-yl)pyrrolidine”, continue to be a focus of research due to their wide range of biological activities. Future research directions may include the design of new pyrrolidine compounds with different biological profiles, further exploration of their synthetic strategies, and detailed investigation of their mechanisms of action .
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, which include 2-(thiophen-2-yl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of 2-(thiophen-2-yl)pyrrolidine, contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiophene derivatives, which include 2-(thiophen-2-yl)pyrrolidine, have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 2-(Thiophen-2-yl)pyrrolidine may interact with multiple biochemical pathways.
Result of Action
It is known that molecules with the thiophene ring system, which includes 2-(thiophen-2-yl)pyrrolidine, exhibit many pharmacological properties . This suggests that the compound may have a significant impact at the molecular and cellular levels.
Action Environment
It is known that the pyrrolidine ring, a key structural component of 2-(thiophen-2-yl)pyrrolidine, contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets in different environments.
Propriétés
IUPAC Name |
2-thiophen-2-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUVOMNEUJWHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00320932, DTXSID50902762 | |
| Record name | 2-(thiophen-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00320932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3316 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90090-64-5 | |
| Record name | 2-(thiophen-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00320932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-2-yl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


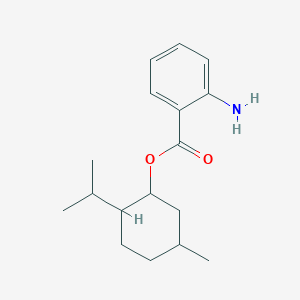


![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)

![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)
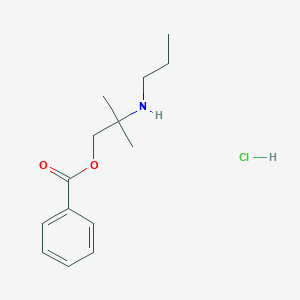

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)
